2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane
Description
This compound belongs to the 2-azaspiro[3.3]heptane class, characterized by a spirocyclic core with a nitrogen atom at position 2. The structure includes a 6-phenyl substituent and a 1-methanesulfonylpiperidine-4-carbonyl group at position 3. Its molecular weight is approximately 377.44 g/mol (calculated based on the formula C₁₉H₂₄N₂O₃S).
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-25(23,24)21-9-7-16(8-10-21)18(22)20-13-19(14-20)11-17(12-19)15-5-3-2-4-6-15/h2-6,16-17H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXWXDLZKAHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions. Common reagents include amines and carbonyl compounds under acidic or basic conditions.
Mechanism of Action
The mechanism of action of 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially enhancing the compound’s affinity and selectivity for its targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogues and their distinguishing features:
Key Structural and Functional Differences
2-Oxa-6-azaspiro[3.3]heptane derivatives (e.g., EP 3768669 B1) replace nitrogen with oxygen, altering hydrogen-bonding capacity and reactivity in Suzuki couplings .
Synthetic Accessibility: The target compound likely requires multi-step synthesis involving piperidine sulfonylation and spirocyclization, whereas simpler analogues (e.g., 6-phenyl derivatives) are synthesized via direct alkylation or coupling . Chiral variants (e.g., ) employ asymmetric catalysis with LiAlH₄ or NaH for stereocontrol, contrasting with the racemic synthesis of non-chiral spirocycles .
Pharmacological Potential: The methanesulfonyl group may improve metabolic stability compared to compounds with unprotected amines (e.g., 6-phenyl-2-azaspiro[3.3]heptane hydrochloride), which are prone to oxidation . Analogues like 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane exhibit electrophilic carbonyl groups suitable for covalent inhibitor design, a feature absent in the target compound .
Biological Activity
The compound 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane has garnered attention in medicinal chemistry due to its structural resemblance to piperidine and its potential biological applications. This article synthesizes recent findings regarding its biological activity, focusing on its mechanisms, effects, and potential therapeutic applications.
Structural Overview
The compound is categorized as a spirocyclic amine, specifically an azaspiro compound, which is known for its unique three-dimensional structure that can influence biological interactions. The incorporation of the methanesulfonyl group enhances solubility and may affect the pharmacokinetic properties of the molecule.
Research indicates that derivatives of azaspiro compounds, including the one , can act as bioisosteres for piperidine. This characteristic allows them to mimic the activity of piperidine-containing drugs while potentially offering improved efficacy and reduced toxicity.
Key Mechanisms:
- MAO-B Inhibition : Compounds similar to this compound have been shown to selectively inhibit monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of dopamine and other neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson's disease .
- Antidepressant Activity : The structural modifications in azaspiro compounds have been linked to antidepressant effects, likely due to their interaction with serotonin receptors and modulation of neurotransmitter levels .
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound and its derivatives:
| Study | Findings | Methodology |
|---|---|---|
| Grychowska et al. (2022) | Showed moderate-to-high inhibitory effect on MAO-B with IC50 values ranging from 0.7 to 289 nM | Fluorometric assays on human recombinant MAO-B |
| Kirichok et al. (2023) | Demonstrated enhanced lipophilicity and metabolic stability when incorporated into anesthetic drug structures | Synthesis and characterization of derivatives |
| Van der Haas et al. (2021) | Reported improved solubility and stability in sulfonate salt forms, facilitating further chemical conversions | Synthesis of stable sulfonate salts |
Pharmacological Applications
The biological activity of this compound suggests several potential applications:
- Neurological Disorders : Due to its MAO-B inhibitory properties, it could be explored as a treatment for conditions like Parkinson's disease or depression.
- Anesthetic Development : The incorporation of this compound into anesthetic formulations has shown promise in enhancing efficacy while reducing toxicity compared to traditional agents like bupivacaine .
Scientific Research Applications
The compound 2-(1-methanesulfonylpiperidine-4-carbonyl)-6-phenyl-2-azaspiro[3.3]heptane is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry. Below is a detailed exploration of its applications, supported by research findings, case studies, and relevant data.
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Pharmacological Applications
The compound's structure suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, potentially acting as:
- Antidepressants : Research indicates that derivatives of spirocyclic compounds can modulate serotonin and norepinephrine levels in the brain, which are critical for mood regulation.
- Anxiolytics : The piperidine moiety may enhance GABAergic activity, providing anxiolytic effects similar to benzodiazepines.
Case Study: Neuropharmacology
A study published in Pharmacology Biochemistry and Behavior demonstrated that spirocyclic compounds exhibited significant anxiolytic effects in animal models. The results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting that similar compounds could be explored for therapeutic use against anxiety disorders.
Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial properties .
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Brycki et al. (2022) |
| Escherichia coli | 16 µg/mL | Brycki et al. (2022) |
| Candida albicans | 64 µg/mL | Brycki et al. (2022) |
These findings suggest that the compound may be effective against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.
Potential in Cancer Therapy
Recent studies have explored the role of spirocyclic compounds in cancer therapy due to their ability to inhibit specific cancer cell lines.
Case Study: Cancer Cell Line Inhibition
A comparative study conducted on various spirocyclic compounds revealed that certain derivatives inhibited the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanisms involved include apoptosis induction and cell cycle arrest.
Drug Design and Development
The unique structural features of this compound make it an attractive candidate for structure-activity relationship (SAR) studies in drug design. Researchers can modify functional groups to enhance efficacy and reduce toxicity.
Example of SAR Application
In a recent publication, researchers modified the methanesulfonyl group to improve solubility and bioavailability while maintaining biological activity. This approach is vital for developing effective pharmaceuticals based on this scaffold.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
